GM4-Ganglioside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

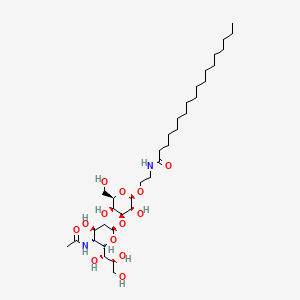

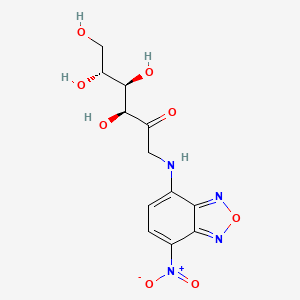

GM4-Ganglioside is a sialic acid-containing glycosphingolipid mainly expressed in mammalian brain and erythrocytes . It is synthesized by the sialylation of galactosylceramide (GalCer), while the ganglioside GM3 is synthesized by the sialylation of lactosylceramide (LacCer) .

Synthesis Analysis

With the exception of GM4, which is derived from galactosylceramide (GalCer), most gangliosides are synthesized from lactosylceramide (LacCer). First, a simple ganglioside, GM3, is synthesized by the addition of a sialic acid to LacCer by CMP-sialic acid: LacCer α2–3 sialyltransferase (ST-I or GM3 synthase) .Molecular Structure Analysis

Gangliosides are glycosphingolipids composed of a ceramide lipid tail attached through a glycosidic linkage to a glycan headgroup containing one or more sialic acid residues . The structures of both the sugar chain and the ceramide moiety of GM4 were analyzed by chemical analysis, mass spectrometry, and NMR spectroscopy .Chemical Reactions Analysis

A single site OH → F substitution in the carbohydrate epitope of GM4-Ganglioside has been shown to significantly increase ATP production, which is optimal at 50 μg/mL .Physical And Chemical Properties Analysis

The molecular weight of GM4-Ganglioside is 736.9 g/mol . It has a Hydrogen Bond Donor Count of 9 and a Hydrogen Bond Acceptor Count of 13 .Wissenschaftliche Forschungsanwendungen

Role in Biological Events and Potential Therapeutic Applications : GM4-Ganglioside plays a role in cell growth regulation, cell-cell adhesion, and malignancy. It is an important cell adhesion molecule in cell growth and tissue regeneration, promoting neuron adhesion through interaction with myelin-associated glycoprotein. GM4 is also found in high concentrations in tumor cells and is involved in various biological events including intracellular interactions and masking antigenic oligosaccharides. The design of nonhydrolyzable analogues of N-acetylneuraminic acid glycosides, like GM4, has potential therapeutic applications, such as stable cell adhesion and cancer vaccines (Bazin, Du, Polat, & Linhardt, 1999).

Localization in the Central Nervous System (CNS) : Studies have found that GM4 is specifically localized in myelin and oligodendroglia of the CNS. It is a predominant ganglioside species in these areas, indicating its significant role in the functioning and pathology of the CNS (Yu & Iqbal, 1979).

Association with Astrocytes and Neuron Adhesion : Research has shown that GM4 expression is associated with astrocytes in the granular layer and the white matter of the chicken cerebellum, but not with myelin in any layers of the cerebellar cortex. This indicates its role in neuron adhesion and astrocyte function (Ozawa et al., 1993).

Immunosuppressive Activity : Chemically synthesized gangliosides like GM4 have shown immunosuppressive activity, which is important for understanding immune responses and developing potential treatments for immune-related disorders (Ladisch, Hasegawa, Li, & Kiso, 1995).

Potential in Treating Neurodegenerative Diseases : Gangliosides, including GM4, have therapeutic potential in neurodegenerative diseases due to their neuro-protective and -restorative functions. They are being reevaluated for use in conditions like stroke, spinal cord injury, Parkinson's disease, and Alzheimer's disease (Magistretti et al., 2019).

Wirkmechanismus

Gangliosides are enriched in cell membrane microdomains (“lipid rafts”) and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . They can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWCOPBSANJMBY-IBIJVICQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66456-69-7 |

Source

|

| Record name | Ganglioside, GM4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)

![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)

![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)